molecular formula C9H7ClN2O2 B3058280 5-Chloro-7-methyl-1H-indazole-3-carboxylic acid CAS No. 887578-97-4

5-Chloro-7-methyl-1H-indazole-3-carboxylic acid

Cat. No.: B3058280
CAS No.: 887578-97-4
M. Wt: 210.62 g/mol
InChI Key: BVQXQZPIRPZEGM-UHFFFAOYSA-N
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Description

5-Chloro-7-methyl-1H-indazole-3-carboxylic acid is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that are structurally similar to indoles but with a nitrogen atom at the second position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-methyl-1H-indazole-3-carboxylic acid typically involves the chlorination and carboxylation of pyrazine derivatives. One common method involves dissolving anhydrous acetic acid in a three-neck flask, heating and stirring until the substrate dissolves. Phosphorus oxychloride is then slowly added to the solution, and the mixture is refluxed at 90°C for 14 hours. After the reaction is complete, a white precipitate forms, which is filtered, washed with ethyl acetate and ether, and dried to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-methyl-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can produce oxides and amines, respectively .

Scientific Research Applications

5-Chloro-7-methyl-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-7-methyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Indazole-3-carboxylic acid
  • 1H-Indole-3-carboxylic acid
  • 5-Chloro-1H-indazole-3-carboxylic acid

Uniqueness

5-Chloro-7-methyl-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in the synthesis of novel pharmaceuticals and other biologically active molecules .

Biological Activity

5-Chloro-7-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound with significant biological activity, particularly in the fields of pharmaceuticals and agriculture. This article delves into its biological properties, synthesis methods, and potential applications, supported by data tables and research findings.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting cell growth in pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and epithelial (A-549) cancer cell lines.

Cell Line GI50 (nM) Reference Compound GI50 (nM)
Panc-129Erlotinib 33
MCF-733Erlotinib 33
HT-2942Erlotinib 33
A-54936Erlotinib 33

The compound exhibits GI50 values ranging from 29 nM to 78 nM, indicating its efficacy as a potential anticancer agent .

The mechanism through which this compound exerts its biological effects appears to involve interactions with specific molecular targets. It has been documented to inhibit mutant EGFR/BRAF pathways, which are crucial in cancer proliferation .

Applications in Agriculture

In addition to its pharmaceutical potential, this compound has been explored for agricultural applications, particularly as a pesticide or herbicide. Its biological activity against pathogens suggests it could be effective in enhancing crop yields by protecting against various agricultural pests .

Synthesis Methods

Several synthesis methods for this compound have been reported, emphasizing its versatility in pharmaceutical development:

  • Condensation Reactions : Utilizing appropriate precursors to form the indazole structure.
  • Halogenation : Introduction of chlorine at specific positions to enhance biological activity.
  • Carboxylation : Formation of the carboxylic acid group which is critical for its reactivity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound Name Molecular Formula Unique Features
6-Amino-5-chloro-3-methyl-1H-indazole-7-carboxylic acidC₉H₈ClN₃O₂Contains an amino group, enhancing solubility
7-Chloro-1H-indazole-3-carboxylic acidC₉H₈ClN₂O₂Lacks methyl substitution at position seven
5-Chloro-7-methylindoleC₉H₈ClNIndole structure instead of indazole

This table illustrates how the unique combination of halogenation, methylation, and carboxylation in this compound contributes to its distinct biological activity .

Properties

IUPAC Name

5-chloro-7-methyl-2H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-4-2-5(10)3-6-7(4)11-12-8(6)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQXQZPIRPZEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C(NN=C12)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652144
Record name 5-Chloro-7-methyl-2H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887578-97-4
Record name 5-Chloro-7-methyl-2H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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